molecular formula C18H16FN3O4 B4511164 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide

Cat. No. B4511164
M. Wt: 357.3 g/mol
InChI Key: CRQIEZAJRGKVRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide often involves modifications to improve their pharmacological profiles. For instance, Xiao-meng Wang et al. (2015) explored the modification of a similar PI3K inhibitor by replacing the acetamide group with an alkylurea moiety, aiming to retain antiproliferative activity and reduce toxicity (Wang et al., 2015). This type of modification is crucial in the development of more effective and safer therapeutic agents.

Molecular Structure Analysis

The molecular structure of compounds within this class is critical to their function as pharmacological agents. Detailed structural analysis is performed using various spectroscopic methods, including NMR and IR spectroscopy, to confirm the chemical structure and ensure the correct modifications have been made. For example, Yang Man-li (2008) synthesized novel acetamides using 3-fluoro-4-cyanophenol as a primary compound, with structural identification accomplished through elemental analysis, IR, and 1H NMR (Man-li, 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds is of great interest, especially in the context of their potential biological activities. Farouk et al. (2021) explored the chemical behavior of a related compound toward primary and heterocyclic amines, leading to various Schiff bases and nitrogen heterocyclic compounds (Farouk et al., 2021). These reactions are fundamental in diversifying the chemical structures for enhanced biological activities.

Physical Properties Analysis

The physicochemical properties of these compounds, such as solubility and crystal form, significantly affect their pharmacokinetics and bioavailability. Studies like those conducted by Euler et al. (2004) on a water-insoluble thrombin inhibitor related to our compound of interest, provide insight into how the crystalline form and particle size affect absorption and solubility, critical factors in drug development (Euler et al., 2004).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with biological targets, stability, and metabolism, is essential for drug design. For instance, Inoue et al. (2023) investigated the metabolism of a related anticancer drug, highlighting the role of aldehyde oxidase in its biotransformation (Inoue et al., 2023). Such studies are vital for predicting drug behavior in biological systems.

properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-25-16-9-12(19)4-5-14(16)15-6-7-18(24)22(21-15)11-17(23)20-10-13-3-2-8-26-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQIEZAJRGKVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide
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2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide
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2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide
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2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide
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2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide
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2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide

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